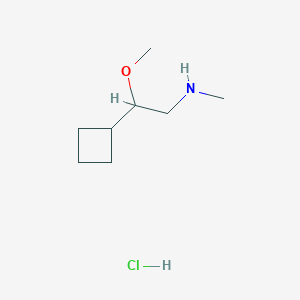

(2-cyclobutyl-2-methoxyethyl)(methyl)amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2-cyclobutyl-2-methoxyethyl)(methyl)amine hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, a methoxy group, and an amine group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyclobutyl-2-methoxyethyl)(methyl)amine hydrochloride typically involves the reaction of cyclobutylmethylamine with methoxyethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(2-cyclobutyl-2-methoxyethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines with various functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

-

Histamine-3 Receptor Ligands

- Research indicates that compounds similar to (2-cyclobutyl-2-methoxyethyl)(methyl)amine hydrochloride have shown efficacy as histamine-3 receptor ligands. These receptors are involved in various neurological processes, including the modulation of neurotransmitter release and regulation of appetite .

- Binding Affinity : Studies report binding affinities ranging from 0.05 nM to 150 nM for histamine-3 receptors, suggesting strong interactions that could be leveraged for therapeutic purposes .

-

Serotonin Receptor Modulation

- The compound may also interact with serotonin receptors, particularly 5-HT2B and 5-HT2C. These receptors are implicated in mood regulation and other physiological functions .

- Potential Therapeutic Uses : Given its receptor interactions, the compound could be explored for applications in treating mood disorders or anxiety-related conditions.

- Antifibrotic Properties

Table 1: Summary of Biological Activities

Case Studies

-

Histamine-3 Receptor Study

- A study conducted on various cyclobutyl amine derivatives demonstrated their potential as histamine-3 receptor ligands. The findings indicated that these compounds could modulate neurotransmitter levels effectively, which may lead to new treatments for neurological disorders.

-

Neuroprotective Effects

- Another investigation highlighted the neuroprotective effects of compounds structurally related to this compound. These studies showed significant reduction in neuronal cell death under stress conditions, suggesting potential applications in neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of (2-cyclobutyl-2-methoxyethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-cyclobutyl-2-methoxyethan-1-amine: A structurally similar compound with a cyclobutyl ring and methoxy group but lacking the methylamine moiety.

(2-methoxyethyl)(methyl)amine hydrochloride: Similar in structure but with a different alkyl group attached to the amine.

Uniqueness

(2-cyclobutyl-2-methoxyethyl)(methyl)amine hydrochloride is unique due to the presence of both a cyclobutyl ring and a methoxy group, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Activité Biologique

(2-cyclobutyl-2-methoxyethyl)(methyl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article aims to summarize the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and relevant case studies.

The compound is believed to act primarily as a multi-target directed ligand (MTDL), which means it can interact with multiple biological targets. Research indicates that it may function as both a cholinesterase inhibitor and an N-methyl-D-aspartate (NMDA) receptor antagonist . These mechanisms are crucial in the treatment of Alzheimer's disease, where cholinesterase inhibitors help increase acetylcholine levels, and NMDA antagonists reduce excitotoxicity caused by excessive glutamate activity.

Cholinesterase Inhibition

The biological profile of this compound includes assessments of its inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

- IC50 Values : The compound demonstrated competitive inhibition with IC50 values indicative of its potency against these enzymes. For instance, the IC50 for AChE was determined to be around 20 μM, while BChE showed slightly higher values, suggesting selective activity towards AChE .

NMDA Receptor Antagonism

The antagonistic activity at NMDA receptors was evaluated using electrophysiological methods. The compound effectively blocked the receptor’s open state, which is crucial for preventing excitotoxic damage in neuronal cells.

- Electrophysiological Findings : In experiments conducted on HEK293 cells transfected with NMDA receptors, the compound exhibited significant antagonistic effects, with a notable reduction in current flow at concentrations that did not induce cytotoxicity .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds that share structural similarities with this compound. These studies provide insights into its potential applications and efficacy.

- Study on Fluoren-9-amine Derivatives : A study synthesized various fluoren-9-amine derivatives and evaluated their cholinesterase inhibition and NMDA receptor antagonism. The findings indicated that compounds with similar structural motifs could exhibit desirable pharmacological profiles for AD treatment .

- Kinetic Studies : Kinetic analyses revealed that the compound acts as a competitive inhibitor for cholinesterases, with detailed enzyme kinetics providing insights into its binding affinity and mechanism of action .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Propriétés

IUPAC Name |

2-cyclobutyl-2-methoxy-N-methylethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-9-6-8(10-2)7-4-3-5-7;/h7-9H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCVJJPPZNSREI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1CCC1)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.